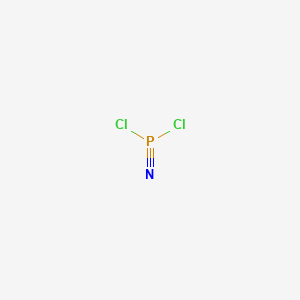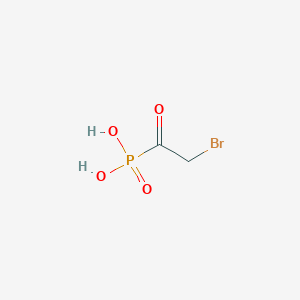
Phosphonitrile chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonitrile chloride, also known as trichlorophosphazene, is a chemical compound that has been widely used in scientific research. It is a colorless, crystalline solid that is highly reactive and versatile in its applications.
Applications De Recherche Scientifique
Phosphonitrile chloride has been used in a wide variety of scientific research applications. It has been used as a reagent in organic synthesis, as a flame retardant, and as a precursor for the synthesis of other phosphorus-containing compounds. It has also been used in the development of new materials, such as polymers and ceramics.
Mécanisme D'action
The mechanism of action of phosphonitrile chloride is complex and varies depending on its application. In organic synthesis, it is typically used as a nucleophilic catalyst, helping to facilitate reactions between other compounds. In flame retardant applications, it works by releasing phosphoric acid when exposed to heat, which helps to extinguish flames. In the development of new materials, it is used as a building block for the synthesis of more complex compounds.
Effets Biochimiques Et Physiologiques
Phosphonitrile chloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can cause skin and eye irritation upon contact. It should be handled with care and used only in a well-ventilated laboratory setting.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using phosphonitrile chloride in lab experiments is its versatility. It can be used in a wide variety of applications and is highly reactive, making it a useful reagent in organic synthesis. However, it is also highly reactive and can be dangerous if mishandled. It should be used only by experienced researchers in a well-equipped laboratory setting.
Orientations Futures
There are many potential future directions for research involving phosphonitrile chloride. One area of interest is the development of new flame retardant materials that are more effective and environmentally friendly. Another area of interest is the development of new polymers and ceramics that have unique properties and applications. Additionally, there is potential for the use of phosphonitrile chloride in the development of new catalysts for organic synthesis. Further research is needed to fully understand the potential applications of this versatile compound.
Conclusion:
Phosphonitrile chloride is a highly reactive and versatile compound that has been widely used in scientific research. Its synthesis method is complex, but the resulting product is highly pure and yields are typically high. It has been used in a wide variety of applications, including organic synthesis, flame retardants, and the development of new materials. While it is highly useful, it should be handled with care and used only in a well-equipped laboratory setting. There are many potential future directions for research involving phosphonitrile chloride, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of phosphonitrile chloride is a complex process that involves the reaction of phosphorus pentachloride with ammonia. The resulting product is purified through a series of distillations and recrystallizations. The yield of the synthesis process is typically high, and the resulting product is highly pure.
Propriétés
Numéro CAS |
1832-07-1 |
|---|---|
Nom du produit |
Phosphonitrile chloride |
Formule moléculaire |
Cl2NP |
Poids moléculaire |
115.88 g/mol |
Nom IUPAC |
azanylidyne(dichloro)-λ5-phosphane |
InChI |
InChI=1S/Cl2NP/c1-4(2)3 |
Clé InChI |
UXJHQBVRZUANLK-UHFFFAOYSA-N |
SMILES |
N#P(Cl)Cl |
SMILES canonique |
N#P(Cl)Cl |
Autres numéros CAS |
1832-07-1 |
Pictogrammes |
Corrosive; Acute Toxic; Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)



![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)
![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)

